Oxidation Stability Reversal: FMIS vs. Non-Fluorinated Methyl Isopropyl Sulfone (MIS)
Linear sweep voltammetry measurements demonstrate that trifluoromethyl isopropyl sulfone (FMIS) exhibits worse oxidation stability than its non-fluorinated analog methyl isopropyl sulfone (MIS). This is the only documented case among α-fluorinated linear sulfones where α-CF₃ substitution degrades rather than enhances oxidative stability, directly contradicting the trend observed for FMES (ethyl) and FMPS (n-propyl), where α-fluorination uniformly increases oxidation potential relative to non-fluorinated counterparts [1]. The finding was obtained through both experimental linear sweep voltammetry and DFT quantum chemical calculations at the B3LYP/6-311++G(d,p) level [1].
| Evidence Dimension | Oxidation stability (qualitative ranking by linear sweep voltammetry) |
|---|---|
| Target Compound Data | FMIS: oxidation stability worse than MIS (α-CF₃ degrades stability) |
| Comparator Or Baseline | MIS (methyl isopropyl sulfone): oxidation stability superior to FMIS; FMES and FMPS: α-CF₃ enhances oxidation stability vs. non-fluorinated counterparts |
| Quantified Difference | Directional reversal: FMIS is the only α-fluorinated sulfone where oxidation stability decreases upon fluorination. Exact numerical oxidation potential values are reported in the full text (paywalled); the qualitative ranking is explicitly stated in the abstract and introduction. |
| Conditions | Linear sweep voltammetry; DFT calculations at B3LYP/6-311++G(d,p) level |
Why This Matters
For electrolyte formulation screening, FMIS cannot be treated as a drop-in replacement for FMES or FMPS; its unique oxidation behavior requires independent validation, and users seeking maximum oxidative stability should preferentially select the non-fluorinated MIS over FMIS, contrary to the general α-fluorination design principle.
- [1] Du, F.; Ye, T.; Wu, Y.; Guo, G.; Xie, Z.; Zhang, Y.; Xiao, F.; Liu, J. Computational Comparison of Oxidation Stability: Sulfones vs. Fluorinated Sulfones. Chemical Physics 2021, 551, 111328. View Source
